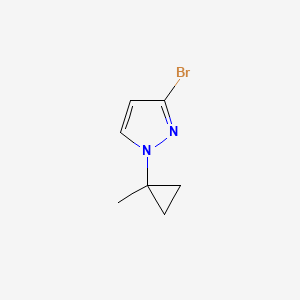
(R)-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is a complex organic compound that features a pyridine ring with hydroxyl and oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of boron reagents with halogenated pyridine derivatives under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of ®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-Hydroxyflavones: These compounds share a similar hydroxyl and oxo functional group arrangement and are known for their antioxidant properties.
3-Hydroxy-4-oxoquinolines: These compounds also feature a pyridine ring with hydroxyl and oxo groups and have applications in medicinal chemistry.
Uniqueness
®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m1/s1 |
InChIキー |
WZNJWVWKTVETCG-RXMQYKEDSA-N |
異性体SMILES |
C1=CN(C=C(C1=O)O)C[C@H](C(=O)O)N |
正規SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)
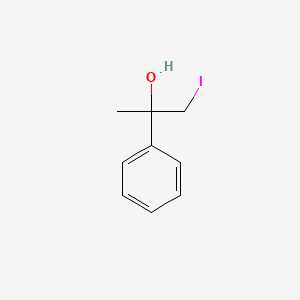
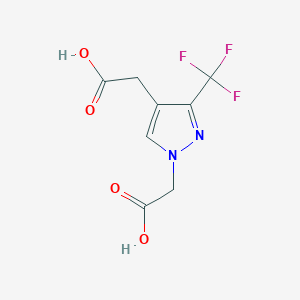
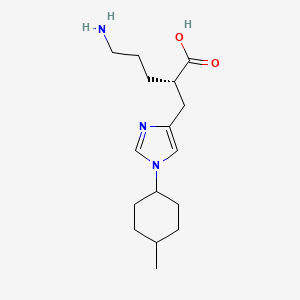

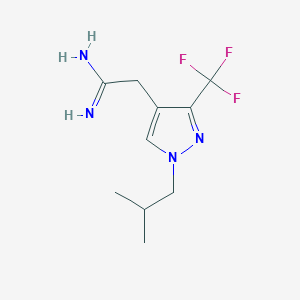
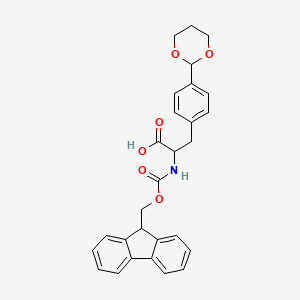
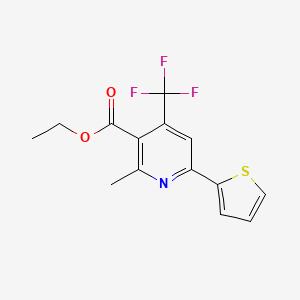
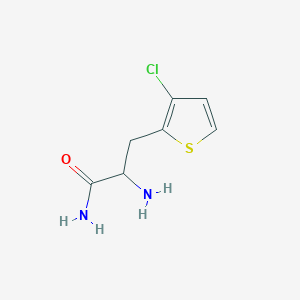
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
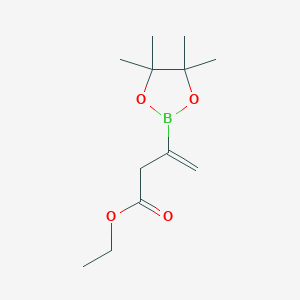
![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)
